N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
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Overview
Description
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxin ring, a hydroxy group, and a pyrrolidinylmethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents under controlled conditions.
Attachment of the Pyrrolidinylmethyl Group: This step involves the reaction of the intermediate compound with pyrrolidine, typically under basic conditions to facilitate nucleophilic substitution.
Formation of the Octanamide Moiety: The final step involves the amidation reaction, where the intermediate is reacted with octanoic acid or its derivatives under dehydrating conditions to form the octanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]octanamide
- N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]hexanamide
Uniqueness
N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxin ring, hydroxy group, and pyrrolidinylmethyl group makes it a versatile compound for various applications.
Properties
CAS No. |
1092472-70-2 |
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Molecular Formula |
C23H36N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(1S,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide |
InChI |
InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m0/s1 |
InChI Key |
FJZZPCZKBUKGGU-CVDCTZTESA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@H](C2=CC3=C(C=C2)OCCO3)O |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
Origin of Product |
United States |
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